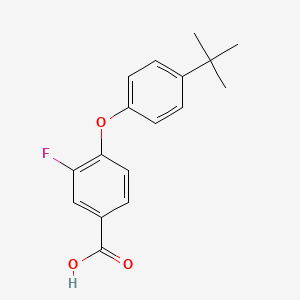![molecular formula C13H16O4 B1519165 Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate CAS No. 1158108-40-7](/img/structure/B1519165.png)
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
説明
“Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate” is a chemical compound with the empirical formula C13H16O4 . It has a molecular weight of 236.26 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C (OC)COC (C=C1)=C (OC)C=C1C=CC . The InChI key for this compound is ADQWZZPCGOXVIC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid substance . The flash point of this compound is not applicable .科学的研究の応用
Analytical Chemistry Applications
The compound has been utilized as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This application enables the selective and rapid detection of thiols, such as glutathione and cysteine, in pharmaceutical formulations through fluorescence after derivatization with the compound, offering a potent tool for analytical chemistry in biomedicine and pharmacology (Gatti et al., 1990).
Organic Synthesis and Catalysis
In organic synthesis, the reaction of chromium carbene complexes with acetylenes involving the compound leads to the construction of new aromatic nuclei, demonstrating the compound's utility in synthetic chemistry for building complex molecular architectures (Mccallum et al., 1988). Additionally, its role in photoinduced alkylative carbonylation of alkenes has been documented, showcasing its application in photocatalysis and organic transformations (Ryu et al., 1996).
Materials Science and Engineering
The compound's molecular structure has been elucidated through crystallography, contributing to materials science by providing insights into the molecular interactions and packing that could inform the design of new materials with specific properties (Mao et al., 2015).
作用機序
Mode of Action
It has been suggested that the compound may interact with its targets to modulate their function . The specific nature of these interactions and the resulting changes in target function are areas of ongoing research.
Result of Action
Some studies suggest that the compound may have an inhibitory effect on certain cellular processes .
Action Environment
The action, efficacy, and stability of Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate can be influenced by various environmental factors . These may include the presence of other compounds, pH levels, temperature, and more. Understanding these influences can help optimize the use of the compound and mitigate potential risks.
Safety and Hazards
特性
IUPAC Name |
methyl 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4-8H,9H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQWZZPCGOXVIC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




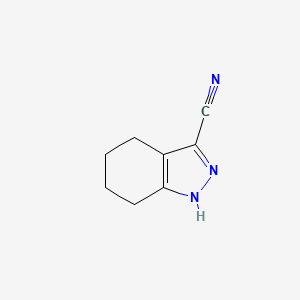
![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)
![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
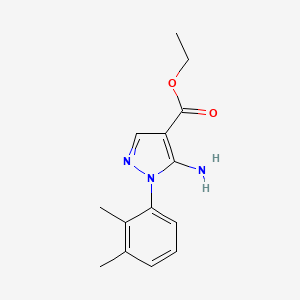
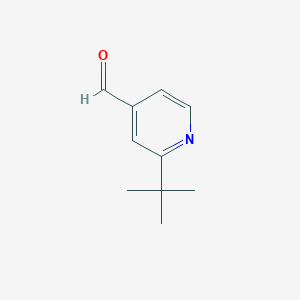
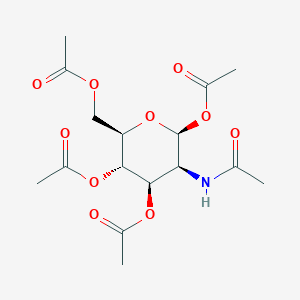

![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)
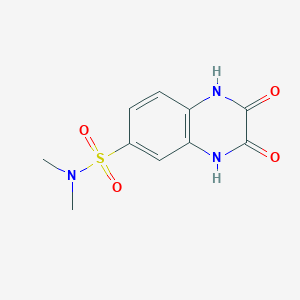
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
